2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile.
Piperazine Moiety Addition: The piperazine moiety can be added through a nucleophilic substitution reaction, where the piperazine reacts with a benzyl halide derivative.
Final Coupling: The final step involves coupling the tetrazole-cyclohexyl intermediate with the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group results in the formation of an alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The trimethoxybenzyl group can interact with various proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxyphenyl)piperazin-1-yl]ethanone
- 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperidin-1-yl]ethanone
Uniqueness
The uniqueness of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, cyclohexyl group, and piperazine moiety in a single molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H36N6O4 |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H36N6O4/c1-32-20-8-7-19(22(33-2)23(20)34-3)16-28-11-13-29(14-12-28)21(31)15-24(9-5-4-6-10-24)17-30-18-25-26-27-30/h7-8,18H,4-6,9-17H2,1-3H3 |
InChI Key |
BOSXVEPVMDHZJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3(CCCCC3)CN4C=NN=N4)OC)OC |
Origin of Product |
United States |
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